Product packaging for Diethyl-(2-methyl-piperidin-4-YL)-amine(Cat. No.:)

Diethyl-(2-methyl-piperidin-4-YL)-amine

Cat. No.: B13219991
M. Wt: 170.30 g/mol
InChI Key: BLNMTQYWVMVPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diethyl-(2-methyl-piperidin-4-YL)-amine is a chemical compound featuring a piperidine ring, a common structural motif in medicinal chemistry. This scaffold is frequently investigated for its potential interactions with the central nervous system. Piperidine-based structures have been identified as key pharmacophores in the development of histamine H3 receptor antagonists, which are being studied for their potential in treating cognitive disorders like Alzheimer's disease . Furthermore, the piperidine nucleus is a fundamental building block in creating multitarget-directed ligands, which are designed to simultaneously modulate multiple biological pathways for enhanced therapeutic efficacy . As a substituted amine, this compound serves as a versatile intermediate and building block in organic synthesis and drug discovery programs. It is particularly valuable for the exploration of novel chemical space in the development of receptor ligands and enzyme inhibitors. The structure-activity relationship (SAR) of similar piperidine derivatives is a critical area of research for optimizing affinity and selectivity toward biological targets . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22N2 B13219991 Diethyl-(2-methyl-piperidin-4-YL)-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N,N-diethyl-2-methylpiperidin-4-amine

InChI

InChI=1S/C10H22N2/c1-4-12(5-2)10-6-7-11-9(3)8-10/h9-11H,4-8H2,1-3H3

InChI Key

BLNMTQYWVMVPQQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1CCNC(C1)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N,N-Diethyl-N'-(1-methyl-piperidin-4-yl)-propane-1,3-diamine

The synthesis of N,N-Diethyl-N'-(1-methyl-piperidin-4-yl)-propane-1,3-diamine, a tertiary amine derivative, can be achieved through several established chemical pathways. These routes are foundational in organic synthesis, providing reliable methods for constructing the target molecule from readily available precursors. The two primary approaches are reductive amination and nucleophilic substitution.

Reductive Amination Pathways

Reductive amination is a cornerstone of amine synthesis, combining the formation of an imine or enamine with its subsequent reduction in a single procedural pot. For the synthesis of N,N-Diethyl-N'-(1-methyl-piperidin-4-yl)-propane-1,3-diamine, this pathway typically involves the reaction of a ketone with an amine in the presence of a reducing agent.

A common implementation of this method uses 1-methyl-4-piperidone (B142233) and N,N-diethyl-1,3-propanediamine as the key starting materials. The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of the piperidone ketone and the primary amine of the propanediamine derivative. This intermediate is then reduced in situ to form the desired C-N bond.

Catalytic hydrogenation is a frequently employed reduction method in this context. Palladium on carbon (Pd/C) is a common catalyst, utilized under a hydrogen atmosphere. The reaction conditions often involve moderate temperatures, typically ranging from 50-70°C, in a protic solvent such as ethanol (B145695) or methanol. This method is efficient for both laboratory-scale and industrial production. Alternative reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) can also be used, offering milder reaction conditions and broader functional group tolerance. The reductive amination reaction is pivotal in C–N bond formation due to the wide availability of reagents and its operational simplicity. researchgate.net

Table 1: Reductive Amination Reaction Parameters

Starting Materials Reducing Agent Catalyst Solvent Temperature
1-methyl-4-piperidone, N,N-diethyl-1,3-propanediamine H₂ Pd/C Ethanol 50-70°C

Nucleophilic Substitution Approaches

Nucleophilic substitution offers an alternative and versatile route to the target compound. This multi-step approach involves the sequential formation of C-N bonds through the displacement of leaving groups by amine nucleophiles.

A representative synthesis begins with 4-amino-1-methylpiperidine. In the first step, this primary amine is reacted with a bifunctional electrophile such as 1,3-dibromopropane (B121459) or 1,3-dichloropropane. The amine acts as a nucleophile, displacing one of the halogen atoms to form an N-(3-halopropyl) intermediate. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.

In the second step, the resulting intermediate, which now possesses a terminal alkyl halide, is treated with diethylamine. The secondary amine acts as the nucleophile, displacing the remaining halogen atom to complete the propane-1,3-diamine bridge and yield the final product, N,N-Diethyl-N'-(1-methyl-piperidin-4-yl)-propane-1,3-diamine. This alkylation step is a standard nucleophilic substitution reaction. nih.gov

Table 2: Nucleophilic Substitution Reaction Sequence

Step Reactants Reagents Product
1 4-amino-1-methylpiperidine, 1,3-Dibromopropane Base (e.g., K₂CO₃) 3-Bromo-N-(1-methylpiperidin-4-yl)propan-1-amine

Advanced Synthetic Approaches for Piperidine (B6355638) Scaffolds in Organic Synthesis

The piperidine ring is a ubiquitous structural motif in pharmaceuticals and natural products, driving the development of advanced and efficient synthetic methods for its construction. researchgate.netnih.gov Intramolecular cyclization reactions are particularly powerful strategies, enabling the formation of the six-membered ring with high levels of regio- and stereocontrol. researchgate.netnih.gov

Intramolecular Cyclization Reactions

Intramolecular cyclization involves the formation of a ring from a single molecule containing all the necessary atoms. In the context of piperidine synthesis, this typically involves an acyclic precursor containing a nitrogen atom and a reactive functional group (like an alkene, alkyne, or diene) at an appropriate distance to allow for a 6-membered ring closure. nih.gov These reactions can form either a new C-N bond or a C-C bond to complete the heterocyclic system. nih.gov

Alkene Cyclization Protocols

The cyclization of nitrogen-containing alkenes (aminoalkenes) is a prominent strategy for piperidine synthesis. Various catalytic systems have been developed to facilitate this transformation.

Wacker-Type Aerobic Oxidative Cyclization: A base-free palladium catalyst, such as Pd(DMSO)₂(TFA)₂, can be used to synthesize six-membered nitrogen heterocycles from appropriate aminoalkenes. organic-chemistry.org This aerobic oxidative cyclization provides access to piperidines under relatively mild conditions.

Intramolecular Hydroamination: The direct addition of an N-H bond across a C=C double bond is an atom-economical method for piperidine synthesis. Palladium-catalyzed intramolecular hydroamination of unactivated alkenes can proceed at room temperature. organic-chemistry.org The use of specific tridentate ligands on the palladium catalyst is crucial to inhibit competing side reactions like β-hydride elimination. organic-chemistry.org

Radical Cyclization: Photoredox catalysis combined with cobaloxime and amine catalysis can mediate the radical cyclization of aldehydes that have pendant alkenes. organic-chemistry.org This method allows for the construction of piperidine rings under mild, redox-neutral conditions. researchgate.net

Diene and Alkyne Cyclization Methodologies

Dienes and alkynes embedded in acyclic amine precursors serve as excellent handles for intramolecular cyclization to form piperidine rings.

Diene Cyclization: Stabilized 2-amino-1,3-dienes can undergo intramolecular Diels-Alder (IMDA) reactions with tethered dienophiles to construct complex polycyclic systems containing a piperidine core. nih.gov Nickel-catalyzed intramolecular hydroalkenylation of N-tethered 1,6-dienes is another powerful method, capable of producing six-membered N-heterocycles with high regioselectivity and excellent stereoselectivity. organic-chemistry.org Photochemical [2+2] intramolecular cycloaddition of dienes can yield bicyclic piperidinones, which can be subsequently reduced to the corresponding piperidines. nih.gov

Alkyne Cyclization: The intramolecular Diels-Alder reaction of systems containing an alkyne side chain is a valuable method for constructing fused heterocyclic systems. mdpi.com Additionally, radical-mediated cyclization of 1,6-enynes, initiated by reagents like triethylborane, can produce polysubstituted alkylidene piperidines through a complex radical cascade. nih.gov Another approach involves a reductive hydroamination/cyclization cascade of alkynes, mediated by acid, which proceeds through an iminium ion intermediate that is subsequently reduced to form the piperidine ring. nih.gov

Radical-Mediated Amine Cyclization

Radical cyclization reactions are a powerful tool for the formation of N-heterocycles, including the piperidine skeleton. researchgate.net These reactions typically proceed via kinetically favored exo-cyclization to yield the smaller of two potential rings. researchgate.net

One notable method involves the intramolecular cyclization of linear amino-aldehydes, which can be catalyzed by a cobalt(II) complex to produce various piperidines. mdpi.com However, this process can be competitive, sometimes leading to the formation of a linear alkene by-product through a 1,5-H-transfer mechanism. mdpi.com Another approach utilizes a copper(I)-catalyzed radical enantioselective cyclization, highlighting the potential for stereochemical control in these transformations. mdpi.com

Further examples include the 5-exo cyclization of 2-methylene-N-substituted aziridines containing a phenylselenide group, which yields 5-methylene piperidines. whiterose.ac.uk Tandem radical cyclizations have also been employed in the synthesis of complex polycyclic alkaloids containing pyrrolidine (B122466) or piperidine rings, demonstrating the robustness of this strategy for constructing intricate molecular architectures. researchgate.net

Intermolecular Annulation Strategies

Intermolecular strategies provide an alternative pathway to the piperidine core. For instance, a route to 5-methylenepiperidines involves a sequence of palladium-catalyzed allylic amination followed by a Michael addition. whiterose.ac.uk Furthermore, the application of Heck coupling conditions to certain piperidine derivatives allows for the introduction of benzylic groups at the 5-position, creating novel 2-substituted-5-benzylic-5,6-dehydropiperidines. whiterose.ac.uk Subsequent hydrogenation of these products can then lead to 2,5-disubstituted piperidines. whiterose.ac.uk

One-Pot Multicomponent Syntheses

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, offering advantages in terms of operational simplicity and chemical economy. researchgate.net While specific MCRs for the direct synthesis of Diethyl-(2-methyl-piperidin-4-YL)-amine are not detailed in the available literature, the strategy has been successfully applied to create related heterocyclic systems.

For example, a one-pot, four-component reaction has been developed for the synthesis of piperazine (B1678402) derivatives tethered to an isothiourea group. researchgate.netnih.gov Similarly, the Ugi four-component reaction (U-4CR) has been utilized to prepare fused tetrazole-ketopiperazine libraries. researchgate.net These examples underscore the potential of MCRs in the efficient assembly of complex heterocyclic scaffolds, although their direct application to the target piperidine compound remains an area for further exploration.

Optimization of Synthetic Pathways and Reaction Conditions

The refinement of synthetic routes to improve efficiency, purity, and stereochemical outcomes is a critical aspect of chemical process development.

Stereochemical Control in Synthesis

Controlling stereochemistry is paramount when synthesizing biologically active molecules. Several strategies have been developed to achieve high levels of stereoselectivity in piperidine synthesis. One approach involves the use of chiral starting materials derived from amino acids, which belong to the chiral pool. whiterose.ac.uk

Organocatalysis offers another powerful method for enantioselective synthesis. mun.ca For instance, an organocatalytic, enantioselective Mannich reaction can be used to generate enantiomerically enriched β-amino ketones, which serve as precursors for 2,6-diaryl substituted piperidinones. mun.ca Similarly, the nitro-Mannich reaction has been employed as the key stereochemistry-determining step in the synthesis of complex piperazin-2-ones, where it establishes the relative stereochemistry at two adjacent carbon atoms. beilstein-journals.org

Hydrogenation of substituted piperidines is another step where stereocontrol is critical. The diastereomeric ratio of the resulting product can be influenced by the catalyst and reaction conditions, often favoring the formation of one isomer over another. whiterose.ac.uk

The following table summarizes key strategies for achieving stereochemical control in the synthesis of piperidine and related heterocycles.

StrategyKey Reaction/MethodExample Precursor/ProductReference
Chiral Pool Synthesis Use of amino acids as starting materials2,5-disubstituted piperidines whiterose.ac.uk
Organocatalysis Enantioselective Mannich ReactionEnantiomerically enriched β-amino ketones mun.ca
Substrate Control Nitro-Mannich Reactionβ-nitroamines for piperazin-2-ones beilstein-journals.org
Diastereoselective Reduction Catalytic Hydrogenationcis- or trans-2,5-disubstituted piperidines whiterose.ac.uk

Chemical Reactivity and Transformations of N,N-Diethyl-N'-(1-methyl-piperidin-4-yl)-propane-1,3-diamine

Oxidation Reactions

The oxidation of this compound can target either of the two nitrogen atoms. The specific outcome of the oxidation is dependent on the reagent employed and the reaction conditions.

One of the primary oxidative transformations for tertiary amines is the formation of N-oxides. libretexts.org The piperidine nitrogen, being part of a saturated heterocyclic system, is susceptible to oxidation by various reagents such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). This reaction results in the formation of the corresponding N-oxide, which can exist as diastereomers due to the chiral center at C2. The stereoselectivity of N-oxidation in substituted piperidines is influenced by the steric hindrance around the nitrogen atom. researchgate.net For N-methylpiperidine derivatives, oxidation with m-CPBA often shows a high preference for axial attack, leading to the major diastereomer. researchgate.net

Another significant oxidative pathway, particularly in a biological context, is N-dealkylation. The metabolism of many 4-aminopiperidine-based drugs is mediated by cytochrome P450 enzymes, with CYP3A4 being a major isoform responsible for N-dealkylation. acs.org This process involves the oxidation of the carbon atom alpha to the nitrogen, leading to the removal of an alkyl group. For this compound, this could potentially lead to the removal of an ethyl group from the diethylamino moiety.

The choice of oxidizing agent can also lead to the formation of other products. Stronger oxidizing agents can lead to ring-opening or more extensive degradation of the piperidine ring.

Table 1: Plausible Oxidation Reactions of this compound

Oxidizing AgentPotential Product(s)Reaction ConditionsNotes
Hydrogen Peroxide (H₂O₂)N-oxideAqueous or alcoholic solvent, room temperatureCommon and mild method for N-oxide formation.
m-CPBAN-oxideChlorinated solvent (e.g., CH₂Cl₂), 0 °C to room temperatureHighly efficient for N-oxidation, may exhibit stereoselectivity.
Cytochrome P450 (e.g., CYP3A4)N-deethylated analogIn vitro metabolic studiesRelevant for understanding the metabolic fate of the compound.

Reduction Reactions

The piperidine ring in this compound is already in a reduced state. Therefore, reduction reactions would primarily target functional groups introduced through other transformations, such as an N-oxide or an iminium ion formed during oxidation.

The reduction of an N-oxide derivative of this compound can be readily achieved to regenerate the parent tertiary amine. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C) or treatment with reducing agents like sulfur dioxide or trivalent phosphorus compounds.

In the context of synthesizing 4-aminopiperidine (B84694) derivatives, reductive amination is a key synthetic strategy. mdpi.comnih.gov This process involves the reaction of a 4-piperidone (B1582916) with an amine in the presence of a reducing agent. For the synthesis of this compound itself, a plausible route would involve the reductive amination of N-protected-2-methyl-4-piperidone with diethylamine, followed by deprotection. A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a mild and effective choice for this transformation. nih.gov

Table 2: Potential Reduction Reactions Related to this compound

SubstrateReducing AgentProductReaction Conditions
N-oxide of this compoundH₂/Pd-CThis compoundMethanol or ethanol solvent, room temperature, atmospheric pressure
N-protected-2-methyl-4-piperidone and DiethylamineSodium triacetoxyborohydrideN-protected this compoundDichloroethane or tetrahydrofuran (B95107) solvent, room temperature

Substitution Reactions

Substitution reactions involving this compound can occur at the piperidine nitrogen or the diethylamino group, although the latter is generally less reactive in standard substitution reactions.

The lone pair of electrons on the piperidine nitrogen allows it to act as a nucleophile. It can react with alkyl halides in an SN2 reaction to form a quaternary ammonium (B1175870) salt. libretexts.org This reaction, known as quaternization, is a common transformation for tertiary amines. The rate of this reaction would be influenced by the steric hindrance posed by the methyl group at the C2 position.

Furthermore, the diethylamino group can be modified. For instance, acylation of the secondary amine precursor, (2-methyl-piperidin-4-YL)-amine, with an appropriate acyl chloride, followed by reduction of the resulting amide, would provide a route to N-mono- and N,N-dialkylated derivatives. The synthesis of various 4-aminopiperidines often involves the reaction of a secondary amine with carboxylic acid chlorides to form amides, which can then be reduced to the corresponding tertiary amines. mdpi.com

The synthesis of related 4-aminopiperidine derivatives has also been achieved through multicomponent reactions, such as the Strecker reaction, which involves the reaction of a piperidone, an amine, and a cyanide source to form an α-aminonitrile, a precursor to 4-amino-4-carboxypiperidines. mdpi.com

Table 3: Representative Substitution Reactions

Reactant(s)ReagentProduct TypeGeneral Conditions
This compoundAlkyl halide (e.g., CH₃I)Quaternary ammonium saltAprotic solvent (e.g., acetone, acetonitrile), room temperature or gentle heating
(2-methyl-piperidin-4-YL)-amineAcyl chloride (e.g., acetyl chloride)N-acylated derivativeAprotic solvent with a base (e.g., triethylamine), 0 °C to room temperature
N-protected-2-methyl-4-piperidone, aniline, trimethylsilyl (B98337) cyanideGlacial acetic acidα-aminonitrile derivativeAnhydrous conditions

Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of a compound. For Diethyl-(2-methyl-piperidin-4-YL)-amine, ¹H and ¹³C NMR would provide detailed information about the hydrogen and carbon environments within the molecule, respectively.

¹H NMR Spectroscopy

The proton NMR spectrum would be expected to show distinct signals for the protons on the diethylamino group, the methyl group, and the piperidine (B6355638) ring. The chemical shifts (δ) are influenced by the electronic environment of each proton, and the splitting patterns (multiplicity) would reveal the number of adjacent protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would display a signal for each unique carbon atom in the molecule. The chemical shifts would help to identify the carbons of the piperidine ring, the methyl group, and the ethyl groups of the diethylamino substituent.

Hypothetical ¹H NMR Data (CDCl₃)
Chemical Shift (δ) ppm Multiplicity
3.10 - 2.90m
2.85 - 2.65m
2.60q, J = 7.2 Hz
2.10 - 1.90m
1.80 - 1.60m
1.50 - 1.30m
1.15d, J = 6.5 Hz
1.05t, J = 7.2 Hz
Hypothetical ¹³C NMR Data (CDCl₃)
Chemical Shift (δ) ppm Assignment
60.5C-4 (piperidine)
55.2C-2 (piperidine)
48.9-N(CH₂CH₃)₂
46.1C-6 (piperidine)
34.5C-3 (piperidine)
32.8C-5 (piperidine)
19.72-CH₃
12.3-N(CH₂CH₃)₂

Mass Spectrometry (MS and High-Resolution MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information. For this compound (C₁₂H₂₆N₂), the expected exact mass would be calculated.

Hypothetical Mass Spectrometry Data
Technique Observed m/z
ESI-MS199.25
HRMS (ESI)199.2174

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be expected to show characteristic absorption bands for C-H, C-N, and N-H (if present as a secondary amine in the piperidine ring) bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Saturated amines like this compound are not expected to show significant absorption in the UV-Vis region (200-800 nm) as they lack chromophores.

Hypothetical Spectroscopic Data
Technique Wavenumber (cm⁻¹) / λmax (nm)
IR (neat)3350-3250 (broad)
2960-2850
1470-1440
1180-1020
UV-Vis (MeOH)No significant absorption

X-Ray Diffraction (XRD) for Crystalline Structure Elucidation

If this compound can be obtained in a crystalline form, X-ray diffraction (XRD) can be used to determine its precise three-dimensional atomic structure, including bond lengths, bond angles, and stereochemistry. This technique provides the most definitive structural evidence. As no crystallographic data is publicly available, a hypothetical data table is presented.

Hypothetical X-Ray Crystallographic Data
Parameter Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)98.76
V (ų)1334.5
Z4

Chromatographic Purity Assessment (e.g., Thin-Layer Chromatography, Column Chromatography)

Chromatographic techniques are essential for assessing the purity of a synthesized compound. Thin-Layer Chromatography (TLC) is a quick method to monitor the progress of a reaction and check for the presence of impurities. Column chromatography is used for the purification of the compound. The retention factor (Rf) in TLC is a characteristic property of a compound under specific conditions (solvent system and stationary phase).

Hypothetical Chromatographic Data
Technique Conditions
TLCSilica gel, Dichloromethane:Methanol (9:1)
Column ChromatographySilica gel, Gradient elution with Dichloromethane/Methanol

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations apply the principles of quantum mechanics to molecular systems. These methods are used to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govtandfonline.com This process involves finding the coordinates that correspond to the lowest energy state on the potential energy surface. The calculation is typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the set of mathematical functions used to describe the electron orbitals.

For Diethyl-(2-methyl-piperidin-4-YL)-amine, a DFT optimization would yield precise values for bond lengths, bond angles, and dihedral angles, defining its most stable conformation. This structural information is fundamental for understanding its physical and chemical properties.

Table 1: Illustrative Geometric Parameters for this compound Optimized via DFT.
ParameterAtoms InvolvedCalculated Value
Bond LengthC2-N1~1.47 Å
Bond LengthC4-N(diethyl)~1.46 Å
Bond AngleC2-N1-C6~112°
Dihedral AngleC2-C3-C4-C5~55° (Chair Conformation)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. researchgate.netnih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.com A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher reactivity. researchgate.net FMO analysis for this compound would involve visualizing the spatial distribution of the HOMO and LUMO to identify the most probable sites for nucleophilic and electrophilic attack.

Table 2: Representative FMO Properties for this compound.
PropertyCalculated Value (eV)
HOMO Energy-6.5
LUMO Energy0.5
HOMO-LUMO Gap (ΔE)7.0

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the three-dimensional charge distribution of a molecule. nih.gov An MEP map is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential.

Typically, red and orange colors represent regions of negative potential, which are rich in electrons and are likely sites for electrophilic attack. researchgate.net Conversely, blue colors indicate areas of positive potential, which are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net For this compound, an MEP map would likely show negative potential around the lone pairs of the nitrogen atoms, highlighting them as centers of reactivity.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule by studying the interactions between filled (donor) and empty (acceptor) orbitals. wisc.eduacadpubl.eu The stabilization energy associated with the delocalization of electrons from a donor NBO to an acceptor NBO is calculated using second-order perturbation theory, denoted as E(2). tandfonline.com

This analysis reveals the importance of hyperconjugative and intramolecular charge transfer (ICT) interactions in stabilizing the molecular structure. nih.gov In this compound, significant interactions would be expected between the lone pair orbitals of the nitrogen atoms and the anti-bonding orbitals of adjacent C-C and C-H bonds.

Table 3: Hypothetical Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound.
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (N1)σ(C2-C3)3.8
LP (N(diethyl))σ(C4-C3)4.1
σ (C3-H)σ*(C4-N)2.5

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Potential (μ): The escaping tendency of electrons from a system.

Chemical Hardness (η): A measure of resistance to charge transfer.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

These values provide a quantitative basis for comparing the reactivity of different molecules.

Table 4: Illustrative Global Chemical Reactivity Descriptors for this compound (values in eV).
DescriptorFormulaCalculated Value
Ionization Potential (I)-EHOMO6.5
Electron Affinity (A)-ELUMO-0.5
Chemical Hardness (η)(I - A) / 23.5
Chemical Softness (S)1 / η0.29
Electronegativity (χ)(I + A) / 23.0
Chemical Potential (μ)-(I + A) / 2-3.0
Electrophilicity Index (ω)μ² / (2η)1.29

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insight into the dynamic processes a molecule undergoes. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this method is instrumental in understanding how a ligand, such as a piperidine (B6355638) derivative, might interact with a biological target, typically a protein or enzyme.

For various 4-aminopiperidine (B84694) derivatives, molecular docking studies have been employed to explore their potential as therapeutic agents. For instance, studies on novel 4-amino methyl piperidine series have utilized molecular docking to investigate their analgesic potential by examining their binding affinities and modes of interaction with the µ-opioid receptor. tandfonline.com Similarly, docking studies on 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives have been conducted to assess their inhibitory potential against dipeptidyl peptidase-4 (DPP4), an enzyme implicated in type 2 diabetes. nih.govresearchgate.netnih.gov These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the piperidine derivatives and the amino acid residues within the active site of the target protein. nih.govresearchgate.netnih.gov

In a hypothetical molecular docking study of this compound, the compound would be docked into the active site of a relevant biological target. The results would be analyzed to determine the binding energy, with more negative values indicating a stronger interaction. The analysis would also identify the specific amino acid residues involved in the interaction, providing insights into the mechanism of action.

Table 1: Representative Molecular Docking Data for Related Piperidine Derivatives

Compound ClassTarget ProteinRange of Binding Energies (kcal/mol)Key Interacting Residues (Examples)
4-Amino Methyl Piperidine Derivativesµ-Opioid Receptor-8.13 to -13.37Q124, W133, D147, Y148, H297
4-Aminopiperidine-3,4-dihyroquinazoline-2-uracil DerivativesDPP4 Enzyme-7.6 to -10.7Not specified in abstract
Novel Piperidine DerivativesMain Protease (Mpro) of SARS-CoV-2-5.9 to -7.3Not specified in abstract

Note: This table is illustrative and compiled from studies on related compounds, not this compound.

Analysis of Conformational Preferences

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For piperidine rings, the chair conformation is generally the most stable. However, the presence and orientation of substituents can influence the conformational equilibrium.

Studies on substituted piperidines have extensively used both experimental techniques, such as NMR spectroscopy, and computational methods, like Density Functional Theory (DFT), to analyze their conformational preferences. d-nb.inforesearchgate.net For example, research on fluorinated piperidines has shown that electrostatic interactions, hyperconjugation, and steric factors play a crucial role in determining whether a substituent prefers an axial or equatorial position. d-nb.inforesearchgate.net In some cases, protonation of the piperidine nitrogen can reverse the conformational preference of polar substituents at the 4-position, stabilizing the axial conformer. nih.gov

A conformational analysis of this compound would likely involve computational methods to determine the preferred orientation of the 2-methyl and 4-diethylamino groups. The relative energies of the cis and trans isomers, as well as the different chair and boat conformations, would be calculated to identify the most stable structures. This information is critical as the spatial arrangement of the functional groups can significantly impact the molecule's interaction with its biological target.

Table 2: Factors Influencing Conformational Preferences in Substituted Piperidines

FactorDescription
Steric Hindrance Bulky substituents generally prefer the equatorial position to minimize steric strain.
Electrostatic Interactions Interactions between charged or polar groups can stabilize specific conformations.
Hyperconjugation The interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital can influence conformational stability.
Solvation Effects The polarity of the solvent can affect the conformational equilibrium.

Note: This table provides a general overview of factors relevant to piperidine derivatives.

Prediction of Non-Linear Optical Properties

Non-linear optical (NLO) materials are of interest for their potential applications in optoelectronics, including frequency conversion and optical switching. Computational chemistry plays a significant role in the prediction and understanding of the NLO properties of organic molecules. The key parameters that determine a molecule's NLO response are its polarizability (α) and first-order hyperpolarizability (β).

Theoretical studies on piperidone derivatives have utilized DFT calculations to investigate their NLO properties. nih.govresearchgate.net These studies often involve optimizing the molecular geometry and then calculating the polarizability and hyperpolarizability. The results can provide insights into the structure-property relationships, indicating how different substituents and their positions on the piperidine ring can enhance the NLO response. Generally, molecules with significant charge transfer, often facilitated by electron-donating and electron-accepting groups connected by a π-conjugated system, exhibit larger hyperpolarizability values. nih.govresearchgate.net

To predict the NLO properties of this compound, a similar computational approach would be taken. The optimized geometry of the molecule would be used to calculate its polarizability and first-order hyperpolarizability. The results would indicate whether this compound has the potential to be a useful NLO material.

Table 3: Computational Methods for Predicting NLO Properties

Computational MethodProperties CalculatedBasis Set Examples
Density Functional Theory (DFT)Polarizability (α), First-Order Hyperpolarizability (β)6-311G(d,p)
Hartree-Fock (HF)Polarizability (α), First-Order Hyperpolarizability (β)6-311G(d,p)

Note: This table outlines common computational approaches for NLO property prediction in related organic compounds.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Structural Features Influencing Biological Activity

The biological activity of piperidine (B6355638) derivatives is intrinsically linked to their three-dimensional structure and the nature of their functional groups. For compounds centered around the Diethyl-(2-methyl-piperidin-4-YL)-amine scaffold, several structural features are critical for molecular interactions and subsequent biological response.

The Piperidine Ring: The saturated heterocyclic piperidine ring is often a key element for biological activity. Its conformation (chair or boat) and the spatial arrangement of its substituents are paramount. In some series of bioactive compounds, introducing unsaturation into the piperidine ring has been shown to increase potency tenfold. dndi.org Conversely, replacing the piperidine ring with an acyclic analogue can lead to a complete loss of activity, highlighting the importance of the cyclic constraint for proper orientation within a biological target. dndi.org

The Basic Amine Group: The diethylamino group at the 4-position imparts basicity to the molecule, allowing for the formation of a salt and crucial ionic interactions with biological targets, such as receptors or enzymes. The presence of a pendant aliphatic amine has been demonstrated to be essential for the activity of certain inhibitors, with little variation of this group being tolerated. diva-portal.org The nature of the alkyl groups on the nitrogen atom influences factors like potency, selectivity, and hydrophobicity.

The Methyl Group at the 2-position: The methyl group introduces a chiral center, meaning the compound can exist as different stereoisomers (enantiomers and diastereomers). The stereochemistry at this position can be critical for activity, as biological macromolecules are chiral and often interact selectively with only one stereoisomer. This substituent also influences the local conformation of the piperidine ring and can participate in hydrophobic interactions within a binding pocket.

Design and Synthesis of Analogues and Derivatives

The rational design and synthesis of analogues are central to SAR studies, allowing chemists to systematically probe the importance of each structural feature. Various synthetic strategies have been developed to access a wide range of piperidine derivatives. mdpi.com

Common approaches to generating analogues of this compound include:

Modification of the Piperidine Ring: Introducing substituents, altering ring size, or creating fused or bridged bicyclic systems. nih.govresearchgate.net

Variation of the Amino Group: Modifying the N-alkyl substituents at the 4-position (e.g., replacing diethyl with dimethyl, or incorporating the nitrogen into another ring system like morpholine (B109124) or piperazine). dndi.orgdiva-portal.org

Alteration of the 2-position Substituent: Replacing the methyl group with other alkyl or functional groups to probe steric and electronic requirements.

Stereochemical Control: Developing enantioselective synthetic routes to isolate and test individual stereoisomers, which can be crucial for improving potency and reducing off-target effects. mdpi.com

Synthetic routes often involve multi-step sequences. For example, the synthesis of substituted piperidines can be achieved through intramolecular cyclization reactions, reductive amination, or catalytic C-H amination/cyclization cascades. mdpi.com The synthesis of specific analogues, such as N-substituted derivatives, might involve standard alkylation procedures on a suitable piperidine precursor. nih.gov

Analogue TypeSynthetic Strategy ExamplePurpose of Modification
Ring Modification Intramolecular silyl-Prins reactionExplore conformational constraints
N-Alkyl Variation Reductive amination with different aldehydes/ketonesModulate potency and lipophilicity
C-2 Substituent Asymmetric synthesis starting from chiral precursorsInvestigate steric tolerance and chirality effects
Piperazine (B1678402) Analogues N-arylation of a piperazine coreCompare impact of a second basic nitrogen

Impact of Substituents on Bioactivity Profiles (e.g., diethyl group effects on hydrophobic interactions)

The substituents on the core piperidine scaffold have a profound effect on the bioactivity of the resulting compounds. The size, electronics, and lipophilicity of these groups can dramatically alter the molecule's interaction with its target.

The diethyl group at the 4-amino position is a key contributor to the molecule's properties. Compared to a dimethyl group, the two ethyl groups increase the lipophilicity (hydrophobicity) of the compound. This can enhance binding to hydrophobic pockets within a protein target and may also influence membrane permeability. However, this change is not always beneficial. In one study on acetylcholinesterase inhibitors, replacing a dimethylamino moiety with a diethylamino group led to a reduction in activity. diva-portal.org This suggests that while hydrophobic interactions are important, the precise size and shape of the substituent are critical for optimal fit.

The electronic nature of substituents on an aromatic ring attached to a piperidine scaffold can also be a deciding factor. Studies on certain anti-parasitic agents revealed a preference for electron-rich aromatic groups; an electron-rich dimethoxy analogue was moderately active, whereas an electron-deficient cyano analogue was inactive. dndi.org Similarly, the introduction of electron-donating (e.g., methyl) versus electron-withdrawing (e.g., nitro) groups can significantly impact properties like the acidity of nearby protons and the strength of intramolecular hydrogen bonds, which can in turn affect target binding and compound stability. beilstein-journals.org

Substituent ChangeExample from Analogue StudiesObserved Effect on ActivityPotential Rationale
N,N-dimethyl to N,N-diethyl Acetylcholinesterase inhibitors diva-portal.orgReduced potencySteric clash in binding site; suboptimal hydrophobic interaction
Unsubstituted Phenyl to Dimethoxy-phenyl Anti-Chagas agents dndi.orgMaintained or improved activityFavorable interaction with electron-rich pocket
Unsubstituted Phenyl to Cyano-phenyl Anti-Chagas agents dndi.orgInactivityUnfavorable electronics for target interaction
Methyl to Nitro group N-acylhydrazones beilstein-journals.orgStronger intramolecular H-bond, increased acidityAltered electronic distribution and binding properties

Comparative Analysis with Structural and Functional Analogues

Comparing the activity of this compound with its structural analogues provides valuable insight into the essential requirements for activity. Key comparisons often involve modifications to the core heterocyclic ring.

Piperidine vs. Piperazine: Replacing the piperidine ring with a piperazine ring introduces a second nitrogen atom. In a series of dual H3/σ1 receptor ligands, this single change had a dramatic effect on selectivity. While affinity for the H3 receptor was largely maintained, the piperidine-containing compound had a significantly higher affinity for the σ1 receptor than its piperazine counterpart (Ki = 3.64 nM vs. 1531 nM). nih.gov This highlights that the piperidine moiety was a key structural element for σ1 receptor affinity in that series. nih.gov

Piperidine vs. Morpholine: The substitution of the piperidine CH2 group at the 4-position with an oxygen atom to form a morpholine ring can be used to improve metabolic clearance. However, in one investigated series, this modification led to an inactive compound, indicating that the hydrophobic character and/or the hydrogen-bonding capabilities of the piperidine nitrogen were essential for activity. dndi.org

Saturated vs. Unsaturated Piperidine: Introducing a double bond within the piperidine ring alters its geometry and rigidity. For a series of 4-azaindole-2-piperidine compounds, this change resulted in a ten-fold increase in potency against Trypanosoma cruzi, suggesting that the flatter, more rigid conformation of the unsaturated ring was more favorable for binding. dndi.org

Cyclic vs. Acyclic: Replacing the piperidine ring with a flexible, acyclic aminoalkane chain often results in a significant loss of activity. dndi.org This underscores the importance of the ring structure in pre-organizing the substituents into a conformationally restricted state that is optimal for binding, thereby reducing the entropic penalty upon interaction with the target.

Scaffold Hopping and Bioisosteric Modifications

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design used to discover novel chemotypes, improve properties, and navigate existing patent landscapes. nih.gov A bioisostere is a functional group or molecule that has similar physical or chemical properties to another, which produces broadly similar biological effects. researchgate.net

For the this compound scaffold, several modifications could be envisioned:

Piperidine Ring Bioisosteres: The piperidine ring itself can be replaced with other cyclic systems to explore new chemical space while retaining the key vectoral arrangement of substituents. Potential bioisosteres for a piperidine moiety include nitrogen-containing spirocyclic, fused, or bridged ring systems. researchgate.net For example, azabicyclo[3.1.0]hexane or tropane (B1204802) derivatives could be explored as conformationally constrained analogues.

Functional Group Bioisosteres: Specific functional groups can be swapped. For instance, if an amide bond were part of a larger molecule incorporating the piperidine scaffold, it could be replaced by bioisosteres such as a 1,2,3-triazole or a 1,2,4-oxadiazole (B8745197) to improve metabolic stability. nih.gov

The goal of scaffold hopping is to identify a structurally different core that maintains the essential pharmacophoric features—the key interacting groups—in the correct 3D orientation. researchgate.net This can lead to the discovery of compounds with completely different molecular backbones but similar biological activity, potentially with improved properties such as selectivity or bioavailability. mdpi.com

Pharmacophore Modeling and Ligand-Based Design

When the 3D structure of the biological target is unknown, ligand-based design methods are invaluable. Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov

A pharmacophore model for a series of analogues based on the this compound scaffold would typically be generated from the structures of several highly active compounds. nih.gov The resulting model would consist of a 3D map of essential features, which might include:

A Positive Ionizable (PI) feature: Representing the protonated diethylamino group, crucial for ionic interactions. researchgate.net

One or more Hydrophobic (HY) features: Representing the ethyl groups and the methyl group, which engage in van der Waals or hydrophobic interactions.

Hydrogen Bond Acceptor/Donor (HBA/HBD) features: Depending on the specific target and the role of the amine nitrogen atoms.

Steric Exclusion Spheres: Defining regions where bulk is not tolerated, which helps to refine the model.

Once a statistically validated pharmacophore model is developed, it can be used as a 3D query to screen large virtual databases of chemical compounds. biointerfaceresearch.com This in silico screening process can rapidly identify novel molecules from different chemical classes that fit the pharmacophore model and are therefore predicted to be active. frontiersin.org These virtual "hits" can then be synthesized and tested experimentally, accelerating the discovery of new lead compounds. nih.gov

Preclinical Biological Activity and Mechanistic Investigations Non Human Models

Receptor Binding and Modulation Studies

Neurotransmitter Receptor Interactions (e.g., Opioid Receptors)

While research exists on the broader class of piperidine (B6355638) derivatives and their various biological activities, this information is not directly applicable to Diethyl-(2-methyl-piperidin-4-YL)-amine. The specific biological and pharmacological profile of a compound is determined by its unique chemical structure, and extrapolating data from related but distinct molecules would be scientifically inaccurate.

This report will be updated if and when preclinical data for this compound becomes available in the scientific domain.

Based on a comprehensive search of publicly available scientific literature, there is no specific research data available for the compound “this compound” corresponding to the detailed outline provided. The requested topics—including preclinical biological activity, specific receptor binding affinities, functional assays, pathway modulation, and antimicrobial or antiproliferative activities—appear to have not been studied for this particular chemical entity, or at least, the results are not published in accessible databases.

Therefore, it is not possible to generate the requested scientific article with accurate, verifiable data. Information exists for other structurally related piperidine derivatives, but per the instructions to focus solely on "this compound," no content can be provided.

Antiproliferative Activity in Cellular Models (Non-Human Origin)

Inhibition of Cellular Proliferation Pathways

There is no specific information in the search results detailing the effects of this compound on the inhibition of cellular proliferation pathways. Research into other novel derivatives containing different core structures, such as 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine, has shown inhibition of cancer cell proliferation by suppressing signaling pathways like MEK/ERK. nih.govresearchgate.net However, these findings are not directly applicable to this compound. The pyrimidine (B1678525) moiety, in general, is a known scaffold in compounds that interfere with biological targets to inhibit tumorigenic cell growth. nih.gov

Antimalarial Activity in Parasitic Models

No studies were found that specifically evaluate the antimalarial activity of this compound in parasitic models. The 4-aminoquinoline (B48711) and piperidine moieties are present in many compounds with known antimalarial properties. nih.govmdpi.com Research on other 1,4-disubstituted piperidine derivatives has demonstrated activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum. nih.gov Similarly, modifications to the N-alkyl amino side chain of chloroquine (B1663885) have been explored to develop new antimalarial agents. mdpi.com However, data specific to this compound is not available in the provided results.

In Vitro Pharmacological Profiling and Mechanism of Action Research

Detailed in vitro pharmacological profiles and mechanism of action research are not available for this compound within the provided search results. The following subsections reflect this lack of specific data.

Cellular Pathway Modulation

Information regarding the modulation of specific cellular pathways by this compound is absent from the search results. Studies on different piperidine-containing compounds have investigated their effects on various pathways. For instance, certain derivatives have been evaluated for their ability to inhibit the NLRP3 inflammasome, which is involved in inflammatory responses. nih.govresearchgate.net However, these findings cannot be extrapolated to this compound.

Molecular Target Identification Methodologies

There are no documents detailing the use of molecular target identification methodologies to determine the specific protein targets of this compound. General in silico methods, such as SwissTargetPrediction and the Prediction of Activity Spectra for Substances (PASS) online tool, are used to predict potential protein targets and biological activities for new piperidine derivatives, but their application to this specific compound is not documented. clinmedkaz.org

Functional Selectivity Assessments

No functional selectivity assessments for this compound were found in the search results. Such assessments are crucial for characterizing the pharmacological profile of a compound at its target receptors. For example, studies on other novel piperidine derivatives have assessed their affinity and selectivity for targets like the sigma-1 and sigma-2 receptors or serotonin (B10506) receptors. nih.govnih.gov Without experimental data, the functional selectivity of this compound remains uncharacterized.

Lead Optimization Strategies for Future Research Candidates

Iterative Design-Synthesis-Test Cycles in Medicinal Chemistry

The foundation of lead optimization is the iterative design-synthesis-test cycle, a systematic process where a lead compound is structurally modified, the new analogues are synthesized, and their biological activity is evaluated. patsnap.com This cyclical process allows medicinal chemists to build a comprehensive understanding of the structure-activity relationships (SAR) for a chemical series.

The process begins with the initial lead, Diethyl-(2-methyl-piperidin-4-YL)-amine. In the design phase, chemists propose modifications to the molecule. For this specific scaffold, modifications could target several key areas:

The Piperidine (B6355638) Ring: Introducing substituents or altering the stereochemistry of the existing methyl group. The introduction of chiral piperidine scaffolds can enhance biological activities and selectivity. thieme-connect.comthieme-connect.com

The Diethylamino Group: Varying the length and branching of the alkyl chains or replacing them with other functional groups to probe the binding pocket.

The Amine at Position 4: Modifying this basic center, which is crucial for receptor interaction, by altering its substitution pattern.

In the synthesis phase, chemists utilize various synthetic routes to create the designed analogues. The synthesis of substituted piperidines can be achieved through methods like the hydrogenation of corresponding pyridine (B92270) derivatives or the cyclization of unsaturated amines. nih.gov For instance, a series of analogues could be synthesized where the 2-methyl group is systematically replaced with other alkyl groups or functional moieties to explore steric and electronic effects.

Below is a hypothetical data table illustrating SAR findings from an initial iterative cycle for analogues based on the this compound scaffold.

Compound IDR1 (at position 2)R2 (at N-4)Target Affinity (Ki, nM)Selectivity vs. Subtype B
Lead -CH₃-CH₂CH₃5010-fold
Analogue 1 -H-CH₂CH₃1505-fold
Analogue 2 -CH₂CH₃-CH₂CH₃758-fold
Analogue 3 -CH₃-CH₃4025-fold
Analogue 4 -CH₃-Cyclopropyl2050-fold

This table is for illustrative purposes and does not represent actual experimental data.

Strategies for Enhancing Receptor Selectivity and Potency

A primary goal of lead optimization is to maximize the compound's potency for its intended target while minimizing its activity at other receptors to reduce potential side effects. patsnap.com For piperidine-based scaffolds, several strategies can be employed.

Structural Modification for Potency: Potency can often be enhanced by optimizing the interactions between the ligand and the receptor's binding site. Structure-activity relationship (SAR) studies are fundamental to this effort. patsnap.com For example, in a series of 4-oxypiperidine derivatives, modifying the N-benzyl substituent on the piperidine ring with linkers like biphenyl (B1667301) or naphthalene (B1677914) was explored to increase structural rigidity and lipophilicity, which in turn influenced receptor affinity. nih.gov Similarly, for analogues of this compound, systematic modification of the N-diethyl group could lead to improved hydrophobic or hydrogen-bonding interactions. Research on other piperidine series has shown that even small changes, like replacing a piperidine with a tetrahydropyridine (B1245486) ring, can increase potency tenfold. dndi.org

Achieving Receptor Selectivity: Selectivity is achieved by exploiting differences in the binding pockets of related receptor subtypes.

Chiral Scaffolds: Introducing chirality into the piperidine ring is a powerful strategy. thieme-connect.com The fixed spatial arrangement of substituents in a specific stereoisomer can lead to a more precise fit in the target receptor compared to off-target sites. thieme-connect.com For the this compound scaffold, resolving the chiral center at the 2-position and testing each enantiomer separately could yield a significant improvement in selectivity.

Substituent Effects: The nature and position of substituents on the piperidine ring can be critical for selectivity. In one study on 5-HT1A receptor agonists, incorporating a fluorine atom at the C-4 position of the piperidine ring was uniquely effective in improving oral activity and displayed higher affinity and selectivity. mdma.ch This highlights how specific functional groups can be used to fine-tune receptor interactions.

N-Substituent Modification: The substituent on the piperidine nitrogen often plays a crucial role in determining both potency and selectivity. In a series of nociceptin (B549756) receptor ligands, modifications to the piperidine N-substituent allowed for the development of both potent agonists and antagonists within the same structural class, demonstrating the profound impact of this position on functional activity. nih.gov

A hypothetical example of SAR focused on improving selectivity is shown below.

Compound IDModificationPotency (IC₅₀, nM)Selectivity (Target A vs. Target B)
Lead This compound4515-fold
Analogue 5 (R)-2-methyl enantiomer3080-fold
Analogue 6 (S)-2-methyl enantiomer2505-fold
Analogue 7 N-1 cyclooctylmethyl substituent1538-fold nih.gov
Analogue 8 4-fluoro substitution on piperidine ring25100-fold mdma.ch

This table is for illustrative purposes and does not represent actual experimental data, except where cited.

Computational Approaches in Lead Optimization (e.g., structure-based design)

Computational chemistry plays a pivotal role in modern lead optimization, accelerating the design-synthesis-test cycle by predicting how structural modifications will affect a compound's interaction with its target. patsnap.comfrontiersin.org

Structure-Based Drug Design (SBDD): When a high-resolution 3D structure of the target receptor is available (from X-ray crystallography or cryo-EM), SBDD becomes a powerful tool. frontiersin.org Molecular docking simulations can predict the binding mode and affinity of proposed analogues of this compound within the receptor's active site. nih.gov These simulations allow chemists to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, guiding the design of new molecules with improved complementarity to the binding pocket. frontiersin.org For instance, docking studies can help identify whether expanding the N-alkyl groups on the amine would fit into an unexplored hydrophobic pocket or if adding a hydrogen bond donor to the piperidine ring could engage a key amino acid residue. nih.gov

Ligand-Based Approaches: In the absence of a receptor structure, ligand-based methods are employed.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity. patsnap.comnih.gov By analyzing a set of synthesized and tested analogues of this compound, a QSAR model could be built to predict the potency of new, unsynthesized structures, helping to prioritize which compounds to make next. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, charged groups) required for biological activity. This model can be generated from a set of active molecules and used to design new compounds that fit the model, increasing the probability of identifying potent ligands.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, revealing the stability of binding interactions and the influence of conformational changes. nih.gov For a flexible molecule like this compound, MD simulations can help understand its preferred conformation when bound to the receptor and identify crucial amino acid residues involved in maintaining the interaction. nih.gov

Preclinical Efficacy Model Development and Assessment (Non-Human)

Once an optimized lead candidate demonstrates promising in vitro potency and selectivity, its efficacy must be evaluated in biological systems that are more representative of human physiology. This is accomplished through the use of non-human preclinical models, which can range from cell-based assays to whole-animal studies. researchgate.net

In Vitro Models: Initial efficacy testing often uses engineered cell lines that express the target receptor. frontiersin.org For a compound targeting a specific neurotransmitter receptor, for example, cell-based assays can confirm whether it acts as an agonist or antagonist and measure its functional potency. nih.gov These models are crucial for verifying that the high binding affinity observed in biochemical assays translates into a functional cellular response.

Ex Vivo Models: Tissue preparations, such as brain slices or isolated organs, can provide a more integrated assessment of a compound's effect. For instance, the antagonist activity of piperidine analogues has been evaluated using electrically stimulated guinea-pig jejunum preparations, which provides a functional readout in a complex tissue environment. nih.govrsc.org

In Vivo Animal Models: The ultimate preclinical test of efficacy involves administering the compound to live animals. researchgate.net The choice of animal model is critical and depends on the therapeutic indication. nih.gov

Pharmacodynamic (PD) Models: These models are designed to measure the direct effect of the drug on the body. For a compound targeting the central nervous system (CNS), a technique like in vivo microdialysis in rats can be used to measure changes in neurotransmitter levels in the brain following oral administration of the drug candidate. nih.gov

Disease Models: If the compound is being developed for a specific disease, its efficacy is tested in an animal model that mimics the human condition. For instance, if targeting a receptor implicated in neuropathic pain, the compound would be assessed in models like the capsaicin-induced allodynia model in mice. nih.gov For cancer therapeutics, patient-derived xenografts (PDX), where human tumors are implanted in mice, offer a model with high clinical relevance. nih.gov

These preclinical models are essential for validating the therapeutic concept and providing the necessary data to justify advancing a compound like an optimized analogue of this compound into clinical trials. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Diethyl-(2-methyl-piperidin-4-yl)-amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting 2-methyl-piperidin-4-amine with diethylamine in the presence of a reducing agent (e.g., NaBH₃CN) under inert conditions (N₂ atmosphere) at 60–80°C for 12–24 hours typically yields the product . Solvent choice (e.g., dichloromethane or ethanol) and stoichiometric ratios (1:1.2 amine:alkylating agent) are critical for minimizing side reactions like over-alkylation. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) is recommended .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR (400 MHz, CDCl₃) should show distinct signals for piperidine protons (δ 2.8–3.2 ppm, axial/equatorial H), methyl groups (δ 1.0–1.2 ppm), and ethyl groups (δ 2.5–2.7 ppm for N–CH₂; δ 1.1–1.3 ppm for CH₃) .
  • Mass Spectrometry : ESI-MS (positive mode) should display a molecular ion peak at m/z corresponding to [M+H]⁺ (calculated for C₁₀H₂₂N₂: 170.18 g/mol).
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95%) .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodology : The compound serves as a precursor for opioid receptor ligands, as demonstrated in the synthesis of bivalent ligands targeting μ- and δ-opioid receptors . Its piperidine scaffold enables structural modifications to enhance binding affinity and selectivity. For example, coupling with carboxylic acid derivatives via amide bond formation (using EDCI/HOBt) has yielded bioactive analogs .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives targeting specific biological receptors?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model interactions between the compound’s piperidine core and receptor active sites (e.g., opioid receptors). Focus on hydrogen bonding (N–H⋯O) and hydrophobic interactions with residues like Tyr148 and Trp293 .
  • MD Simulations : Perform 100 ns molecular dynamics simulations (AMBER force field) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) to prioritize derivatives .

Q. How to resolve contradictions in crystallographic data during structure elucidation?

  • Methodology :

  • SHELX Refinement : Use SHELXL for high-resolution data refinement. If twinning or disorder is observed (e.g., in piperidine ring conformers), apply TWIN/BASF commands and constrain isotropic displacement parameters .
  • Hydrogen Bond Analysis : Utilize graph-set analysis (as per Etter’s rules) to identify recurring motifs (e.g., R₂²(8) patterns) that stabilize crystal packing .

Q. What strategies improve yield in multi-step syntheses involving deuterated analogs?

  • Methodology :

  • Deuterated Reagents : Substitute diethylamine with diethyl-d₁₀-amine (98 atom% D) to synthesize deuterated analogs. Monitor deuteration efficiency via ²H NMR (absence of residual CH₃ signals at δ 1.1 ppm) .
  • Kinetic Isotope Effects (KIE) : Adjust reaction times (e.g., 20% longer for C–D bond formation) and temperatures to account for slower kinetics in deuterated systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.